3-bromo-5-nitrothiophene-2-carbaldehyde
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Overview
Description
3-bromo-5-nitrothiophene-2-carbaldehyde is a heterocyclic compound that features a thiophene ring substituted with bromine, nitro, and formyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5-nitrothiophene-2-carbaldehyde typically involves multi-step reactions starting from thiophene derivatives. One common method includes the bromination of thiophene followed by nitration and formylation. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. Nitration is usually carried out using a mixture of nitric acid and sulfuric acid. The formylation step often involves the Vilsmeier-Haack reaction, where a formyl group is introduced using a combination of phosphorus oxychloride (POCl3) and dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and conditions is also optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-bromo-5-nitrothiophene-2-carbaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like sodium borohydride (NaBH4).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution: Products include various substituted thiophenes depending on the nucleophile used.
Reduction: The major product is 3-Bromo-5-amino-thiophene-2-carbaldehyde.
Oxidation: The major product is 3-Bromo-5-nitro-thiophene-2-carboxylic acid.
Scientific Research Applications
3-bromo-5-nitrothiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new drugs targeting various diseases.
Industry: Utilized in the production of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 3-bromo-5-nitrothiophene-2-carbaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-2-thiophenecarboxaldehyde
- 5-Nitro-2-thiophenecarboxaldehyde
- 2-Bromo-5-nitrothiophene
Uniqueness
3-bromo-5-nitrothiophene-2-carbaldehyde is unique due to the specific combination of bromine, nitro, and formyl groups on the thiophene ring. This unique substitution pattern imparts distinct reactivity and properties, making it valuable for specific synthetic and research applications.
Biological Activity
3-Bromo-5-nitrothiophene-2-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a bromine atom and a nitro group on a thiophene ring, along with an aldehyde functional group. This unique structure contributes to its reactivity and biological properties.
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, revealing its potential as an antibacterial, antifungal, and anticancer agent.
Antibacterial Activity
Research has shown that nitrothiophene derivatives exhibit significant antibacterial properties against various strains of bacteria, including E. coli, Klebsiella spp., and Salmonella spp.. The mechanism of action often involves the reduction of the nitro group by bacterial nitroreductases, leading to the formation of reactive intermediates that disrupt cellular processes .
Table 1: Antibacterial Activity of Nitrothiophene Derivatives
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
This compound | 12 | E. coli |
Nitrothiophene carboxamide derivatives | 8 | Klebsiella spp. |
5-Nitrothiophene-2-carboxaldehyde | 10 | Salmonella spp. |
The antibacterial action of this compound is primarily attributed to its ability to form reactive intermediates upon reduction. These intermediates can interact with essential cellular components, such as DNA and proteins, leading to cell death. The compound's bromine atom may also enhance its reactivity through halogen bonding interactions .
Antifungal Activity
In addition to antibacterial properties, thiophene derivatives have shown antifungal activity against various fungal strains. The mode of action typically involves disruption of fungal cell membranes or interference with metabolic pathways essential for growth .
Anticancer Potential
Recent studies have suggested that compounds similar to this compound exhibit cytotoxic effects against cancer cell lines. The exact mechanism remains under investigation but may involve apoptosis induction or cell cycle arrest through interaction with specific molecular targets .
Table 2: Anticancer Activity
Compound | IC50 (µM) | Cancer Cell Line |
---|---|---|
This compound | 15 | HeLa |
5-Nitrothiophene derivatives | 20 | MCF-7 |
Case Studies and Research Findings
- Antibacterial Efficacy : A study demonstrated that derivatives of nitrothiophenes, including this compound, were effective against multidrug-resistant E. coli strains in vitro, highlighting their potential as novel therapeutic agents .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of thiophene-based compounds indicated that modifications at the bromine and nitro positions significantly affect biological activity, suggesting avenues for optimizing efficacy against specific pathogens .
- Mechanistic Insights : The reduction of the nitro group was confirmed as a critical step for the activation of these compounds within bacterial cells, leading to their bactericidal effects .
Properties
IUPAC Name |
3-bromo-5-nitrothiophene-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrNO3S/c6-3-1-5(7(9)10)11-4(3)2-8/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUXKQIATXULSPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1Br)C=O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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